From Actinomadura Kijaniata
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Overview
Description
Kijanimicin is an antitumor antibiotic compound that was first isolated in 1981 from a strain of Actinomadura kijaniata cultured from a soil sample in Kenya . The chemical structure of kijanimicin consists of three distinct moieties: a pentacyclic core, a monosaccharide referred to as D-kijanose, and a tetrasaccharide chain composed of L-digitoxose units . This compound has shown significant potential due to its unique structure and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Kijanimicin is produced through the fermentation of Actinomadura kijaniata. The fermentation broth is subjected to solvent extraction procedures to isolate the antibiotic complex, which consists of one major component, kijanimicin, and three minor components . The major component is then purified using column chromatography and/or preparative high-pressure liquid chromatography .
Industrial Production Methods: The industrial production of kijanimicin involves cultivating Actinomadura kijaniata in a medium containing beef extract, tryptose, dextrose, potato starch, and calcium carbonate . The fermentation process is carefully monitored to optimize the yield of kijanimicin.
Chemical Reactions Analysis
Types of Reactions: Kijanimicin undergoes various chemical reactions, including methylation, glycosylation, and cyclization. The biosynthesis of D-kijanose, a component of kijanimicin, involves at least ten enzymes . One of these enzymes, KijD1, functions as a C-30-methyltransferase using S-adenosylmethionine as its cofactor .
Common Reagents and Conditions: The methylation reaction catalyzed by KijD1 requires S-adenosylmethionine as a cofactor . The glycosylation reactions involve the attachment of sugar moieties to the pentacyclic core of kijanimicin.
Major Products Formed: The major product formed from these reactions is kijanimicin itself, which consists of a pentacyclic core, D-kijanose, and a tetrasaccharide chain composed of L-digitoxose units .
Scientific Research Applications
Kijanimicin has a wide range of scientific research applications due to its antitumor, antimicrobial, and antimalarial properties . It has been studied for its potential use in treating various types of cancer, bacterial infections, and malaria . Additionally, kijanimicin’s unique structure makes it a valuable compound for studying the biosynthesis of complex natural products .
Mechanism of Action
Kijanimicin exerts its effects by targeting specific molecular pathways involved in cell growth and proliferation. The compound’s antitumor activity is believed to be due to its ability to interfere with DNA replication and transcription . The exact molecular targets and pathways involved in kijanimicin’s mechanism of action are still under investigation.
Comparison with Similar Compounds
Kijanimicin is unique among antibiotics due to its complex structure and broad spectrum of bioactivity. Similar compounds produced by Actinomadura species include angucyclinones, enediynes, and polyethers . These compounds also exhibit antimicrobial and antitumor activities, but kijanimicin’s unique structure and biosynthetic pathway set it apart from other antibiotics .
Properties
Molecular Formula |
C67H100N2O24 |
---|---|
Molecular Weight |
1317.5 g/mol |
IUPAC Name |
methyl N-[(2R,3R,4S,6R)-6-[[(3R,6S,7E,9S,11E,13S,16S,17S,18S,20S,21R,22S)-17-[(2R,4R,5S,6S)-4-[(2S,4R,5S,6S)-4-[(2S,4R,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-[(2R,4R,5R,6S)-4-hydroxy-5-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-4-(hydroxymethyl)-3,8,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2,4-dimethyl-4-nitrooxan-3-yl]carbamate |
InChI |
InChI=1S/C67H100N2O24/c1-29-15-18-45(88-52-27-65(11,69(79)80)60(38(10)87-52)68-64(78)82-14)30(2)20-40-21-39(28-70)33(5)26-67(40)62(76)53(63(77)93-67)61(75)66(12)42(29)17-16-41-54(66)31(3)19-32(4)57(41)91-51-24-46(56(74)35(7)84-51)89-50-25-47(90-48-22-43(71)55(73)34(6)83-48)59(37(9)86-50)92-49-23-44(72)58(81-13)36(8)85-49/h15-17,20-21,31-38,40-52,54-60,70-75H,18-19,22-28H2,1-14H3,(H,68,78)/b29-15+,30-20+,61-53?/t31-,32-,33+,34-,35-,36-,37-,38+,40+,41-,42-,43+,44+,45-,46+,47+,48-,49+,50-,51-,52-,54+,55-,56-,57-,58-,59-,60-,65-,66+,67?/m0/s1 |
InChI Key |
LKSBZILVASNBPF-JJSCZCLBSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H]([C@@H]([C@@H]2[C@@H]1[C@]3([C@@H](C=C2)/C(=C/C[C@@H](/C(=C/[C@@H]4C=C([C@@H](CC45C(=O)C(=C3O)C(=O)O5)C)CO)/C)O[C@H]6C[C@]([C@H]([C@H](O6)C)NC(=O)OC)(C)[N+](=O)[O-])/C)C)O[C@H]7C[C@H]([C@H]([C@@H](O7)C)O)O[C@H]8C[C@H]([C@H]([C@@H](O8)C)O[C@@H]9C[C@H]([C@H]([C@@H](O9)C)OC)O)O[C@H]1C[C@H]([C@H]([C@@H](O1)C)O)O)C |
Canonical SMILES |
CC1CC(C(C2C1C3(C(C=C2)C(=CCC(C(=CC4C=C(C(CC45C(=O)C(=C3O)C(=O)O5)C)CO)C)OC6CC(C(C(O6)C)NC(=O)OC)(C)[N+](=O)[O-])C)C)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC9CC(C(C(O9)C)OC)O)OC1CC(C(C(O1)C)O)O)C |
Origin of Product |
United States |
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